molecular formula C20H28ClN3O6 B12409428 Imidapril-d3 Hydrochloride

Imidapril-d3 Hydrochloride

Cat. No.: B12409428
M. Wt: 444.9 g/mol
InChI Key: LSLQGMMMRMDXHN-PFULSCHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidapril-d3 Hydrochloride is a deuterated form of Imidapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used for the treatment of hypertension and chronic heart failure. The deuterium substitution in this compound enhances its pharmacokinetic properties, making it a valuable compound in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Imidapril-d3 Hydrochloride involves the reaction of Imidapril with deuterium chloride in an organic solvent. The process typically uses ethyl acetate, methyl tertiary butyl ether, or dioxane as the solvent. The reaction is carried out under mild conditions, ensuring a high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of advanced purification techniques to ensure the product meets pharmaceutical standards. The overall yield of the industrial process can reach more than 68%, with a purification yield of about 80% .

Chemical Reactions Analysis

Types of Reactions: Imidapril-d3 Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are crucial for its activation and metabolism in the body .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water or aqueous solutions, leading to the formation of Imidaprilat, the active metabolite.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The primary product of hydrolysis is Imidaprilat, which is responsible for the therapeutic effects of this compound. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .

Scientific Research Applications

Imidapril-d3 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Imidapril-d3 Hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels dilate, leading to a reduction in blood pressure. Additionally, the inhibition of ACE decreases aldosterone secretion, promoting sodium and water excretion, which further aids in lowering blood pressure .

Comparison with Similar Compounds

    Captopril: A sulfhydryl-containing ACE inhibitor.

    Enalapril: Another dicarboxyl-containing ACE inhibitor.

    Lisinopril: A lysine derivative of Enalapril.

    Ramipril: A prodrug that is converted to its active form, Ramiprilat.

Uniqueness of Imidapril-d3 Hydrochloride: this compound stands out due to its deuterium substitution, which enhances its stability and pharmacokinetic profile. This modification can lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts .

Properties

Molecular Formula

C20H28ClN3O6

Molecular Weight

444.9 g/mol

IUPAC Name

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1/i3D3;

InChI Key

LSLQGMMMRMDXHN-PFULSCHTSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC)C(=O)O.Cl

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.